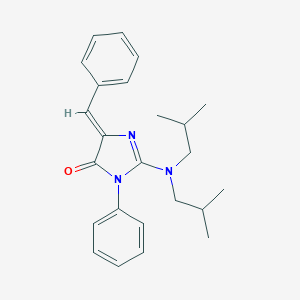
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BISA, is a novel imidazoline compound that has gained significant attention in recent years due to its potential applications in scientific research. BISA is a synthetic compound that is widely used in the field of medicinal chemistry, where it is used to study the biochemical and physiological effects of imidazoline compounds on the human body.
Wirkmechanismus
The mechanism of action of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the binding of this compound to imidazoline receptors, which are located in various tissues throughout the body. This compound acts as an agonist for these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes. This compound has been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of blood pressure, insulin secretion, and the modulation of neurotransmitter release. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high affinity for imidazoline receptors, which makes it a useful tool for studying the physiological effects of imidazoline compounds. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, including the development of new synthetic methods for producing this compound, the optimization of this compound's pharmacological properties, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Synthesemethoden
The synthesis of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(diisobutylamino) ethylamine with benzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to yield this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C24H29N3O |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-18(2)16-26(17-19(3)4)24-25-22(15-20-11-7-5-8-12-20)23(28)27(24)21-13-9-6-10-14-21/h5-15,18-19H,16-17H2,1-4H3/b22-15- |
InChI-Schlüssel |
LQJXTCDWLHHGGC-JCMHNJIXSA-N |
Isomerische SMILES |
CC(C)CN(CC(C)C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
